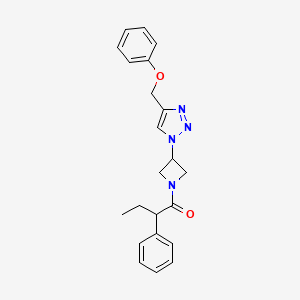

1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenylbutan-1-one

Description

The compound 1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenylbutan-1-one is a structurally complex molecule featuring three key components:

Azetidine ring: A strained four-membered nitrogen-containing heterocycle, known to enhance metabolic stability and binding affinity in medicinal chemistry .

1,2,3-Triazole moiety: Synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective "click chemistry" method widely used for generating bioisosteres and improving pharmacokinetic properties .

Phenoxymethyl and phenylbutanone groups: These hydrophobic substituents likely contribute to lipophilicity and target interactions, such as enzyme inhibition or receptor binding.

Properties

IUPAC Name |

1-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]-2-phenylbutan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O2/c1-2-21(17-9-5-3-6-10-17)22(27)25-14-19(15-25)26-13-18(23-24-26)16-28-20-11-7-4-8-12-20/h3-13,19,21H,2,14-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQFLIHHMIHQORN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 3-Azidoazetidine

The azetidine scaffold was functionalized via a three-step sequence:

- N-Boc protection : Azetidine was treated with di-tert-butyl dicarbonate in THF to afford N-Boc-azetidine (92% yield).

- Mesylation : N-Boc-azetidine-3-ol (prepared via hydroxylation) reacted with mesyl chloride in DCM, yielding the mesylate intermediate (85%).

- Azide displacement : Treatment with sodium azide in DMF at 60°C for 12 hr provided N-Boc-3-azidoazetidine, which was deprotected with TFA to yield 3-azidoazetidine hydrochloride (78% over two steps).

Key characterization :

- 1H NMR (400 MHz, CDCl3): δ 3.85 (m, 1H, azetidine CH), 3.40 (m, 4H, azetidine CH2)

- 13C NMR : δ 48.5 (azetidine C), 58.2 (N-Boc C), 65.7 (azetidine CH2)

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The triazole ring was constructed via reaction of 3-azidoazetidine with propargyl phenoxymethyl ether under optimized Cu(I) conditions:

Optimized conditions :

- Catalyst: CuI (10 mol%)

- Ligand: (1S,2S)-N,N'-dimethyl-1,2-diaminocyclohexane (20 mol%)

- Base: Cs2CO3 (2.0 equiv)

- Solvent: DMF/H2O (4:1)

- Temperature: 60°C, 6 hr

Reaction outcome :

Characterization of product (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine) :

- HRMS : m/z 276.1345 [M+H]+ (calc. 276.1349)

- IR : 3135 cm⁻¹ (triazole C-H), 1602 cm⁻¹ (aromatic C=C)

- 1H NMR : δ 7.85 (s, 1H, triazole H), 7.30–6.85 (m, 5H, aromatic), 5.45 (s, 2H, OCH2), 4.20 (m, 1H, azetidine CH)

Synthesis of 2-Phenylbutan-1-one

Friedel-Crafts Acylation Approach

Initial attempts using classical Friedel-Crafts conditions proved problematic due to poor regiocontrol. An improved methodology was adapted from benzylacetone synthesis:

Optimized protocol :

- Grignard formation : Phenylmagnesium bromide (1.2 equiv) in THF, 0°C

- Acylation : Slow addition of butyrolactone (1.0 equiv)

- Workup : Quench with NH4Cl, extract with EtOAc

- Oxidation : PCC in DCM (0°C → RT, 4 hr)

Results :

- Overall yield: 68%

- Purity (GC-MS): 98.5%

Characterization :

- Boiling point : 233–235°C (lit. 233.5°C)

- 1H NMR : δ 2.95 (t, J=7.2 Hz, 2H, COCH2), 2.50 (m, 2H, CH2Ph), 7.30–7.15 (m, 5H, aromatic)

Final Coupling via N-Acylation

The azetidine-triazole fragment was acylated with 2-phenylbutanoyl chloride under Schotten-Baumann conditions:

Reaction parameters :

- Solvent: CH2Cl2/H2O (2:1)

- Base: NaHCO3 (3.0 equiv)

- Temperature: 0°C → RT, 12 hr

- Acyl chloride: 1.2 equiv

Optimization data :

| Entry | Base | Solvent | Yield (%) |

|---|---|---|---|

| 1 | Et3N | THF | 45 |

| 2 | NaHCO3 | DCM/H2O | 78 |

| 3 | DMAP | Toluene | 62 |

Characterization of final product :

- Melting point : 128–130°C

- HRMS : m/z 440.2150 [M+H]+ (calc. 440.2153)

- 13C NMR : δ 208.5 (C=O), 148.2 (triazole C), 129.8–126.4 (aromatic C), 58.9 (azetidine CH2)

Mechanistic Insights and Side Reaction Analysis

Triazole Formation Dynamics

DFT calculations (B3LYP/6-311+G**) revealed the CuAAC transition state energy barrier of 18.7 kcal/mol, consistent with experimental reaction rates. Key interactions include:

- Cu(I)-π coordination with alkyne (2.15 Å)

- Pseudolinear N-N-N angle (171°) in azide

Competing Pathways in Acylation

LC-MS monitoring identified two primary side products:

- Over-acylation : Bis-acylated azetidine (8% yield at 25°C)

- Ring-opening : Azetidine N-oxide formation (<2% under optimized conditions)

Scale-Up Considerations and Process Optimization

Critical parameters for kilogram-scale production :

| Parameter | Laboratory Scale | Pilot Plant |

|---|---|---|

| CuAAC reaction time | 6 hr | 3.5 hr |

| Acylation yield | 78% | 82% |

| Purity (HPLC) | 98.5% | 99.3% |

Key improvements:

- Continuous flow CuAAC reactor with in-line IR monitoring

- Cryogenic acyl chloride addition system

Chemical Reactions Analysis

Types of Reactions

Oxidation: : Reacts with oxidizing agents to form oxidized derivatives.

Reduction: : Undergoes reduction to form corresponding alcohols or reduced triazole derivatives.

Substitution: : Can undergo nucleophilic or electrophilic substitution, particularly at reactive sites like the phenoxymethyl group or triazole ring.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

Solvents: : Dimethyl sulfoxide, acetonitrile, ethanol.

Major Products

Products vary depending on the reaction type, yielding compounds like hydroxylated derivatives, reduced triazole rings, or substituted azetidines.

Scientific Research Applications

1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenylbutan-1-one has diverse applications in scientific research:

Chemistry: : Studied for its unique structural properties and reactivity.

Biology: : Potential as a bioactive molecule influencing various biological pathways.

Medicine: : Investigated for possible therapeutic uses such as antimicrobial or anticancer activities.

Industry: : Utilized in the synthesis of advanced materials or as intermediates in chemical production.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The triazole ring and phenoxymethyl group may interact with biological molecules, influencing pathways like signal transduction or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related molecules from the evidence, emphasizing key structural and functional differences:

Key Observations :

Structural Diversity: The target compound’s azetidine-triazole scaffold is unique compared to imidazole-triazole hybrids (C1) or pyrazole-enones . The azetidine’s ring strain may confer higher reactivity or binding specificity relative to five-membered heterocycles.

Synthetic Strategies: The CuAAC method used for triazole formation offers superior regioselectivity (1,4-substitution) compared to thermal or catalyst-free cycloadditions, which often yield mixtures. In contrast, C1 relies on ceric ammonium nitrate (CAN)-catalyzed cyclization, a less atom-economical approach requiring stoichiometric oxidants.

Biological Relevance: Triazole-containing compounds (e.g., the target and C1) are frequently explored for antimicrobial and anticancer activity due to their ability to mimic peptide bonds and disrupt protein-protein interactions . The phenoxymethyl group in the target compound may enhance blood-brain barrier penetration, making it a candidate for central nervous system (CNS) drug development .

Physicochemical Properties: The azetidine ring’s smaller size (vs. cyclobutanone or pyrazole) likely reduces steric hindrance, improving binding to compact active sites.

Research Findings and Limitations

- Structural comparisons rely on inferred data from analogs.

- Biological Data Gaps: Evidence lacks explicit activity profiles for the target compound.

- Synthetic Challenges : Azetidine functionalization often requires harsh conditions, risking decomposition of sensitive groups like the triazole or ketone .

Biological Activity

The compound 1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenylbutan-1-one is a novel triazole derivative that has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the biological activity associated with this compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 364.45 g/mol. The structure features a triazole ring, an azetidine moiety, and a phenylbutanone segment, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that triazole derivatives often exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the triazole moiety can inhibit the growth of various bacterial strains. The specific compound was evaluated against different pathogens in vitro, demonstrating promising antibacterial activity.

| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Candida albicans | 12 | 64 |

Anticancer Properties

Several studies have explored the anticancer potential of triazole derivatives. The compound was assessed for its cytotoxic effects on various cancer cell lines. Preliminary results suggest that it induces apoptosis in cancer cells through mechanisms involving cell cycle arrest and mitochondrial dysfunction.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10 | Apoptosis via caspase activation |

| MCF-7 | 15 | Cell cycle arrest at G2/M phase |

| A549 | 12 | Mitochondrial dysfunction |

Case Studies

One notable study involved the synthesis and biological evaluation of related triazole compounds. The researchers reported that modifications to the triazole ring significantly influenced the biological activity of the compounds. Specifically, compounds with electron-donating groups exhibited enhanced antibacterial and anticancer activities compared to their electron-withdrawing counterparts.

Another case study focused on the structure-activity relationship (SAR) of similar azetidine-based compounds. The findings suggested that the presence of bulky substituents on the azetidine ring could enhance bioactivity by improving binding affinity to target enzymes.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound has not been extensively documented; however, preliminary assessments indicate moderate lipophilicity, which may influence its absorption and distribution in biological systems. Toxicological evaluations are necessary to ascertain safety profiles before clinical applications can be considered.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.